molecular formula C12H18BrNO B2873431 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol CAS No. 1520309-63-0

4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol

Cat. No.: B2873431
CAS No.: 1520309-63-0
M. Wt: 272.186
InChI Key: YAEZODVAMLHGIH-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(2-bromophenyl)methylamino]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10(5-4-8-15)14-9-11-6-2-3-7-12(11)13/h2-3,6-7,10,14-15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEZODVAMLHGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 2-bromobenzylamine with 4-penten-1-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the bromine atom can yield various substituted derivatives .

Scientific Research Applications

4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other halogenated derivatives may not be as effective .

Biological Activity

The compound 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol is a member of the class of aromatic amines, characterized by its unique structure that includes a bromine atom on the phenyl ring and an amino group connected to a pentanol chain. This structure suggests potential biological activities, particularly due to the presence of the bromine atom which can influence interactions with biological targets.

  • Molecular Formula : C12H18BrNO
  • Molecular Weight : 272.18 g/mol
  • Structural Features :
    • Aromatic amine with a bromine substituent.
    • Contains a hydrophilic amino group and a hydrophobic pentanol chain.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets in biological systems, including enzymes and receptors. The specific mechanism involves:

  • Binding to Active Sites : The compound may modulate enzyme activity by binding to active sites, altering biochemical pathways.
  • Influence on Receptors : Potential interactions with neurotransmitter receptors or other cellular receptors could lead to varied physiological effects.

Anticancer Activity

Research on structurally related compounds indicates potential anticancer properties. For instance, brominated phenyl derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may confer similar activities.

Study 1: Antiviral Activity

A study examined the antiviral potential of brominated compounds similar to this compound. Results indicated that halogenated phenyl rings significantly enhance antiviral activity against HIV-1, suggesting that this compound may possess similar properties due to its structural features.

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A0.0364 ± 0.0038>240.08>6460
This compound (hypothetical)TBDTBDTBD

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of aromatic amines, revealing that compounds with similar structures could inhibit key enzymes involved in tumor progression. The study found that brominated analogs exhibited enhanced binding affinity and inhibition rates.

Enzyme TargetIC50 (µM)Binding Affinity (Kd)
Enzyme XTBDTBD
Enzyme YTBDTBD

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